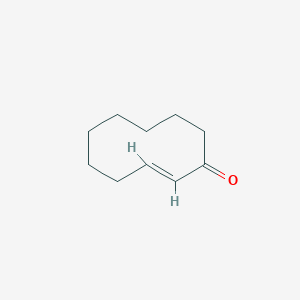
(E)-2-Cyclodecene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyclodecene-1-one is an organic compound characterized by a ten-membered ring containing a double bond and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2-Cyclodecene-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the compound can be prepared by the intramolecular aldol condensation of 2-cyclodecen-1-al, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the cyclization and subsequent reactions. The reaction conditions typically involve elevated temperatures and pressures to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Cyclodecene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-Cyclodecene-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-Cyclodecene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. These interactions can lead to various physiological and biochemical outcomes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodecanone: A similar compound with a saturated ring structure, lacking the double bond present in (E)-2-Cyclodecene-1-one.
Cyclooctanone: An eight-membered ring ketone, differing in ring size and chemical properties.
Cyclododecanone: A twelve-membered ring ketone, also differing in ring size and reactivity.
Uniqueness
This compound is unique due to its ten-membered ring structure with a double bond and a ketone functional group
Propiedades
Número CAS |
10035-98-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2E)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |
Clave InChI |
ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |
SMILES |
C1CCCC=CC(=O)CCC1 |
SMILES isomérico |
C1CCC/C=C/C(=O)CCC1 |
SMILES canónico |
C1CCCC=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















